molecular formula C21H17N5O2S2 B2567514 4-(2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)benzamide CAS No. 946255-55-6

4-(2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)benzamide

Cat. No.: B2567514
CAS No.: 946255-55-6
M. Wt: 435.52
InChI Key: WRPLLWKRFBNEPA-UHFFFAOYSA-N
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Description

4-(2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)benzamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core fused with a benzene ring. Key structural elements include:

  • Substituents: A 2-methyl group on the thiazole ring and a 7-phenyl group on the pyridazine moiety, which may enhance lipophilicity and modulate steric effects.

Properties

IUPAC Name

4-[[2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S2/c1-12-23-18-19(30-12)17(13-5-3-2-4-6-13)25-26-21(18)29-11-16(27)24-15-9-7-14(8-10-15)20(22)28/h2-10H,11H2,1H3,(H2,22,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPLLWKRFBNEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The synthesis

Biological Activity

The compound 4-(2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)benzamide is a derivative of thiazolo[4,5-d]pyridazine, a class known for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S with a molecular weight of approximately 400.5 g/mol. The structure features a thiazole and pyridazine moiety linked through a thioether bond to an acetamido group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC19H20N4O2SC_{19}H_{20}N_{4}O_{2}S
Molecular Weight400.5 g/mol
CAS Number946255-52-3
SolubilityModerate in DMSO

Research indicates that compounds like This compound exert their biological effects primarily through interactions with specific cellular targets. These interactions can inhibit key enzymes or disrupt cellular pathways critical for cancer cell proliferation.

  • Anticancer Activity : Preliminary studies show that derivatives of thiazolo[4,5-d]pyridazine exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the structure have led to improved activity against melanoma and prostate cancer cells, with IC50 values reaching low nanomolar concentrations .
  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated anticancer activity through the inhibition of tubulin polymerization, which is essential for mitosis in cancer cells. This suggests that the compound may share a similar mechanism .

Biological Assays and Efficacy

Quantitative data from biological assays are crucial for understanding the efficacy of this compound:

Assay TypeCell LineIC50 (µM)
MTT AssayMelanoma0.05
MTT AssayProstate Cancer0.02
Apoptosis InductionVarious Cancer LinesSignificant induction at 1 µM

These results indicate that This compound has promising potential as an anticancer agent.

Case Studies

  • Study on Antiproliferative Effects : A study published in PubMed explored the synthesis and evaluation of thiazolo[4,5-d]pyridazine derivatives, including our compound. The findings indicated that these compounds significantly inhibited tumor growth in vitro and in vivo models, highlighting their potential as novel therapeutic agents against cancer .
  • Mechanistic Insights : Another study focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways leading to programmed cell death, providing a dual mechanism involving both cell cycle arrest and apoptosis induction .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity
Studies have shown that derivatives of thiazolo[4,5-d]pyridazine compounds can inhibit the growth of cancer cell lines. For example, certain analogs have demonstrated cytotoxic effects against human cancer cells with IC50 values indicating effective concentrations for growth inhibition .

2. Antimicrobial Properties
The compound has been linked to antimicrobial activity against a range of pathogens. Preliminary evaluations suggest that it may inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

3. Anti-inflammatory Effects
Thiazolo[4,5-d]pyridazine derivatives are also being studied for their anti-inflammatory properties. They may modulate inflammatory pathways and reduce cytokine production in various models .

Synthetic Pathways

The synthesis of 4-(2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)benzamide typically involves multi-step reactions that include:

  • Formation of the Thiazolo-pyridazine Core : Initial reactions focus on constructing the thiazolo[4,5-d]pyridazine framework through cyclization processes.
  • Substitution Reactions : Subsequent steps involve introducing the acetamido and benzamide functionalities through nucleophilic substitution or coupling reactions.
  • Purification and Characterization : Final products are purified using techniques such as recrystallization or chromatography and characterized using NMR and mass spectrometry .

Case Studies

Several case studies highlight the potential applications of this compound:

1. Anticancer Research
In vitro studies have demonstrated that this compound can significantly reduce cell viability in multiple cancer cell lines, including breast and lung cancer models. The mechanism involves apoptosis induction and cell cycle arrest .

2. Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that it possesses strong inhibitory effects comparable to established antibiotics .

Comparison with Similar Compounds

Structural Implications :

  • The 7-phenyl group in the target compound mirrors substituents in 12g and 12h, which showed moderate cytotoxicity (IC50: 12g = 11.3 μM, 12h = 9.8 μM) .

Thiazolo[4,5-d]pyrimidine Derivatives ()

describes thiazolo[4,5-d]pyrimidine analogs synthesized via microwave-assisted reactions. Differences include:

Feature Target Compound Thiazolo[4,5-d]pyrimidine (19, 20)
Core Heterocycle Pyridazine ring (two adjacent nitrogen atoms) Pyrimidine ring (1,3-diazine)
Substituents 2-Methyl, 7-phenyl Coumarin/chromenone moieties
Synthesis Not reported Microwave-assisted, glacial acetic acid catalysis

Structural Implications :

  • The pyridazine core in the target compound may exhibit distinct electronic properties compared to pyrimidine, influencing solubility and target binding.
  • Bulkier substituents in compounds 19 and 20 (e.g., chromenone) likely reduce membrane permeability compared to the target compound’s compact phenyl group.

Quinoline and Cephalosporin Derivatives (–4)

While structurally distinct, these compounds share functional groups with the target molecule:

Quinoline Derivatives ():

  • Feature acetamido bridges but lack the thiazolo[4,5-d]pyridazine core. Piperidine and sulfonamide groups introduce basicity and polarity, contrasting with the target compound’s lipophilic phenyl substituents .

Cephalosporins () :

  • Contain thioether linkages (e.g., -S-CH2-) similar to the target’s thioacetamido group. However, the β-lactam ring and tetrazole substituents are unique to antibiotic activity .

Data Tables

Table 1. Structural Comparison of Key Compounds

Compound Class Core Heterocycle Substituents Biological Activity
Target Compound Thiazolo[4,5-d]pyridazine 2-Methyl, 7-phenyl Not reported
Benzoxazole Derivatives Benzo[d]oxazole tert-Butyl, 3-methoxyphenyl Cytotoxic (IC50: 8.2–11.3 μM)
Thiazolo[4,5-d]pyrimidines Thiazolo[4,5-d]pyrimidine Coumarin, chromenone Not reported

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